Pentaethylenehexamine

描述

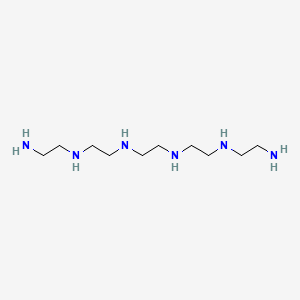

Structure

3D Structure

属性

IUPAC Name |

N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHROXHEILXKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6 | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025843 | |

| Record name | Pentaethylenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

662 to 734 °F at 760 mmHg (USCG, 1999) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4067-16-7 | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaethylenehexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4067-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaethylenehexamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraazatetradecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5VZU43LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pentaethylenehexamine

For Researchers, Scientists, and Drug Development Professionals

Pentaethylenehexamine (PEHA), a member of the higher polyethylene (B3416737) polyamine family, is a versatile chemical compound with a wide range of applications, including as a curing agent for epoxy resins, a component in lubricating oil additives, and in the development of chelating agents.[1] Its linear isomer, consisting of a six-amine backbone, is of particular interest for various industrial and research purposes. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its effective production and characterization.

Synthesis of this compound

The industrial production of this compound, along with other polyethyleneamines, primarily follows two major synthetic routes: the reaction of ethylene (B1197577) dichloride (EDC) with ammonia (B1221849) and the catalytic condensation of ethanolamine (B43304) with other amines. Each method presents distinct advantages and challenges in terms of product distribution, selectivity, and process conditions.

Ethylene Dichloride (EDC) Process

The reaction of ethylene dichloride with aqueous ammonia is a well-established method for producing a mixture of ethyleneamines.[2] This process typically yields a broad distribution of linear, branched, and cyclic polyamines, from which this compound must be separated.[1]

Reaction Pathway:

The fundamental reaction involves the nucleophilic substitution of the chlorine atoms in EDC by ammonia, followed by subsequent reactions of the initially formed amines with remaining EDC to build up the polyethyleneamine chains.

-

Primary Reaction: C2H4Cl2 + 4NH3 -> C2H8N2 + 2NH4Cl

-

Secondary and Tertiary Reactions: The initial ethylenediamine (B42938) (EDA) formed can further react with EDC to produce higher amines like diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), tetraethylenepentamine (B85490) (TEPA), and this compound (PEHA).

Experimental Protocol: Synthesis of Polyethyleneamines via the EDC Route

This protocol is a generalized representation based on common industrial practices.[3]

Materials:

-

Aqueous Ammonia (20-80% concentration)

-

Sodium Hydroxide (B78521) (for neutralization)

Procedure:

-

Reaction: Charge a high-pressure reactor with aqueous ammonia. Heat the reactor to the desired temperature (typically 120-180°C) and pressurize to maintain the liquid phase (e.g., up to 120 bar).[3][4]

-

Introduce 1,2-dichloroethane into the reactor. The molar ratio of ammonia to EDC is a critical parameter influencing the product distribution, with higher ratios favoring the formation of lower molecular weight amines. Ratios can range from 1:5 to 1:15 (EDC to NH3).[3]

-

Maintain the reaction mixture at the set temperature and pressure with vigorous stirring for a sufficient residence time to ensure complete conversion of EDC.

-

Neutralization: After the reaction, the resulting mixture contains the hydrochloride salts of the polyethyleneamines. Cool the reactor and transfer the contents to a neutralization vessel. Add a concentrated solution of sodium hydroxide to liberate the free amines from their salts, which results in the formation of sodium chloride.

-

Separation of Amines: The neutralized mixture will separate into an organic amine layer and an aqueous salt layer. Separate the layers.

-

Purification: The crude amine mixture is then subjected to a series of purification steps, primarily fractional distillation, to isolate the individual polyethyleneamine products, including PEHA.

Quantitative Data:

The product distribution from the EDC process is highly dependent on the reaction conditions. The following table provides an example of a product distribution from a specific patented process.

| Product | Weight Percentage (%) |

| Ethylenediamine (EDA) | 13.9 |

| Diethylenetriamine (DETA) | 7.8 |

| Triethylenetetramine (TETA) | 10.2 |

| Aminoethylpiperazine (AEP) | 32.1 |

| Tetraethylenepentamine (TEPA) | 2.0 |

| Other Heavy Amines | Remainder |

Table 1: Example of product distribution from the EDC process as described in a patent.[3]

Process Visualization:

Ethanolamine Process

The synthesis of polyethyleneamines from ethanolamine and ammonia or other ethyleneamines is a more modern approach that offers better selectivity towards linear products and avoids the formation of corrosive chloride salts.[5] This process is typically carried out over a heterogeneous catalyst at elevated temperatures and pressures.

Reaction Pathway:

The reaction involves the condensation of ethanolamine with an amine, where the hydroxyl group of ethanolamine is replaced by an amino group, with the elimination of water.

HO-CH2CH2-NH2 + H2N-(CH2CH2NH)n-H -> H2N-(CH2CH2NH)n+1-H + H2O

Experimental Protocol: Catalytic Synthesis of Linear Polyethyleneamines

This protocol is a generalized representation based on patented catalytic processes.[5][6]

Materials:

-

Monoethanolamine (MEA)

-

Ethylenediamine (EDA) or another ethyleneamine

-

Ammonia (optional, can influence product distribution)

-

Heterogeneous Catalyst (e.g., supported nickel, cobalt, or mixed metal oxides)

Procedure:

-

Catalyst Activation: Activate the catalyst according to the manufacturer's instructions, which may involve reduction under a hydrogen stream at an elevated temperature.

-

Reaction: In a fixed-bed catalytic reactor, introduce a feed stream of monoethanolamine and an ethyleneamine (e.g., EDA) at a specific molar ratio. The reaction is typically carried out at temperatures between 150°C and 350°C and pressures ranging from 10 to 30 MPa.[4]

-

The reactants are passed over the catalyst bed at a defined liquid hourly space velocity (LHSV).

-

Product Collection: The reactor effluent, containing a mixture of polyethyleneamines and water, is cooled and collected.

-

Purification: The product mixture is then subjected to fractional distillation to separate the individual polyethyleneamines.

Quantitative Data:

The selectivity of the ethanolamine process can be tuned by adjusting the catalyst and reaction conditions. The table below shows a representative product distribution.

| Product | Weight Percentage (%) |

| Ethylenediamine (EDA) | Recycled |

| Diethylenetriamine (DETA) | 10 |

| Triethylenetetramine (TETA) | Varies |

| Tetraethylenepentamine (TEPA) | Varies |

| This compound (PEHA) | >8.0 |

Table 2: Example of product distribution from a selective catalytic process.[7]

Process Visualization:

Purification of this compound

Commercial this compound is typically a mixture of linear, branched, and cyclic isomers.[1] For applications requiring high-purity linear PEHA, effective purification methods are essential.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the primary industrial method for separating the components of the crude polyethyleneamine mixture. Due to the high boiling points of higher ethyleneamines, vacuum is necessary to prevent thermal degradation.

Experimental Protocol: Fractional Vacuum Distillation of PEHA

This is a general laboratory-scale procedure.

Materials:

-

Crude polyethyleneamine mixture containing PEHA

-

Vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column)

-

Heating mantle

-

Vacuum pump and pressure gauge

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum. The efficiency of the fractionating column is crucial for good separation.[8]

-

Charging the Flask: Charge the distillation flask with the crude polyethyleneamine mixture.

-

Applying Vacuum: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., <1 mmHg).

-

Heating: Begin heating the distillation flask gently.

-

Fraction Collection: Collect the distillate fractions based on their boiling points at the given pressure. Lower boiling amines (EDA, DETA, etc.) will distill first. The fraction corresponding to the boiling point of PEHA (approximately 136-144°C at 0.15 mmHg) is collected separately.[1]

-

Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS) to determine their purity.

Quantitative Data:

| Parameter | Value |

| Boiling Point of PEHA | 136-144°C at 0.15 mmHg[1] |

| Achievable Purity | >95% (isomer dependent) |

| Typical Recovery | 60-80% |

Table 3: Typical parameters and outcomes for fractional vacuum distillation of PEHA.

Process Visualization:

Purification via Hydrochloride Salt Formation

For obtaining high-purity linear PEHA, crystallization of its hydrochloride salt can be an effective laboratory-scale purification method. The principle relies on the differential solubility of the hydrochloride salts of the various isomers. The linear PEHA tosylate salt, for instance, is noted to be less soluble, facilitating its separation.[1] A similar principle can be applied to the hydrochloride salt.

Experimental Protocol: Purification of PEHA by Hydrochloride Salt Crystallization

Materials:

-

Crude PEHA

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Concentrated Hydrochloric Acid or HCl gas

-

Anhydrous diethyl ether (for washing)

-

Sodium hydroxide solution (for regeneration of the free base)

Procedure:

-

Dissolution: Dissolve the crude PEHA in a suitable anhydrous alcohol.

-

Precipitation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The hydrochloride salt of PEHA will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold anhydrous diethyl ether to remove soluble impurities.

-

Drying: Dry the hydrochloride salt under vacuum.

-

Regeneration of Free Base: To obtain the purified free amine, dissolve the hydrochloride salt in water and basify the solution with sodium hydroxide until the pH is strongly alkaline.

-

Extraction: Extract the liberated free PEHA with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified PEHA.

Quantitative Data:

| Parameter | Value |

| Achievable Purity | >99% (for linear isomer) |

| Typical Yield | 70-90% (from crude) |

Table 4: Expected outcomes for purification via hydrochloride salt formation.

Process Visualization:

Analytical Characterization

The purity and isomeric distribution of this compound are critical for its application. Several analytical techniques are employed for its characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the different isomers and impurities in a PEHA sample. Derivatization may be necessary to improve the chromatographic properties of these polar amines.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or derivatization with a UV-active agent) can be used for the quantitative analysis of PEHA and other polyamines.[9][10][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity and isomeric ratios in a sample.[14][15]

This guide provides a foundational understanding of the synthesis and purification of this compound. The choice of method will depend on the desired scale of production, required purity, and available resources. For research and development purposes, the ethanolamine route followed by purification via hydrochloride salt formation can yield high-purity linear PEHA. For industrial-scale production, the EDC process followed by fractional vacuum distillation remains a common approach. Careful analytical characterization is crucial at each stage to ensure the quality of the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US8188318B2 - Method of manufacturing ethyleneamines - Google Patents [patents.google.com]

- 3. CN104379555A - Method for producing ethyleneamines - Google Patents [patents.google.com]

- 4. CN103159630B - A method for preparing ethylenediamine by using ethanolamine and ammonia as raw materials - Google Patents [patents.google.com]

- 5. Direct synthesis of partially ethoxylated branched polyethylenimine from ethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. EP0450710A1 - Selective production of this compound and hydroxyethyltriethylenetetramine - Google Patents [patents.google.com]

- 8. Purification [chem.rochester.edu]

- 9. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. scholars.unh.edu [scholars.unh.edu]

- 14. 13 C NMR quantification of polyamine syntheses in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Characterization of Linear vs. Branched Pentaethylenehexamine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylenehexamine (PEHA), a C10H28N6 aliphatic amine, is a critical component in various industrial and pharmaceutical applications. Commercially available PEHA is typically a complex mixture of a linear isomer and multiple branched isomers. The structural variations among these isomers significantly influence their physicochemical properties and, consequently, their reactivity and suitability for specific applications, including drug development and formulation. This technical guide provides a comprehensive overview of the characterization of linear versus branched PEHA isomers, detailing their synthesis, physicochemical properties, and analytical techniques for their differentiation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile class of compounds.

Introduction

This compound (PEHA) belongs to the family of higher ethyleneamines and is characterized by the presence of six amine groups. The constitutional isomerism in PEHA arises from the different possible arrangements of the ethylene (B1197577) and amine linkages, leading to a linear structure and various branched configurations.

-

Linear this compound (L-PEHA): N'-(2-(2-(2-(2-aminoethylamino)ethylamino)ethylamino)ethyl)ethane-1,2-diamine. It consists of a straight chain of alternating ethylene and amine groups.

-

Branched this compound (B-PEHA): These isomers contain tertiary amine branching points. Common examples include tris(2-aminoethyl)amine (B1216632) (TREN) and other more complex structures.

The presence and relative abundance of these isomers in a PEHA mixture can significantly impact its properties, such as viscosity, boiling point, and reactivity. For applications in drug development, where purity and well-defined molecular structures are paramount, the ability to separate and characterize these isomers is crucial.

Synthesis and Isomer Distribution

The industrial synthesis of PEHA and other higher ethyleneamines typically involves the reaction of ethylene dichloride with ammonia (B1221849) at high temperature and pressure. This process inherently produces a complex mixture of linear, branched, and cyclic amines.[1] The distribution of these isomers is influenced by the reaction conditions.

Alternatively, specific branched isomers can be synthesized through targeted routes. For example, tris(2-aminoethyl)amine (TREN) can be synthesized by reacting tris(2-chloroethyl)amine hydrochloride with ammonia.[2]

The separation of the linear isomer from the commercial mixture can be achieved through methods such as fractional distillation under vacuum or by forming tosylate salts, where the salt of the linear molecule is less soluble.[3][4]

Comparative Physicochemical Properties

The structural differences between linear and branched PEHA isomers lead to distinct physicochemical properties. While comprehensive data for all possible branched isomers is scarce, general trends can be extrapolated from the behavior of alkanes and other polymers.[5][6]

| Property | Linear PEHA | Branched PEHA | Rationale |

| Boiling Point | Higher | Lower | Linear molecules have a larger surface area, leading to stronger intermolecular van der Waals forces that require more energy to overcome.[5] |

| Viscosity | Higher | Lower | The more regular structure of linear isomers allows for greater intermolecular entanglement, resulting in higher viscosity.[6] |

| Density | Generally Higher | Generally Lower | The more compact packing of linear molecules often results in a higher density. |

| Reactivity | - | - | The steric hindrance around the amine groups in branched isomers can affect their reactivity compared to the more accessible amine groups in the linear isomer. |

Table 1: Predicted Trends in Physicochemical Properties of Linear vs. Branched PEHA Isomers.

Analytical Characterization Techniques

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of PEHA isomer mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the volatile components of a PEHA mixture. The different isomers will exhibit distinct retention times on the GC column, and their mass spectra will provide information about their molecular weight and fragmentation patterns, aiding in structural elucidation.

-

Sample Preparation: Dilute the PEHA sample to approximately 10 µg/mL in a suitable volatile organic solvent such as methanol (B129727) or dichloromethane.[7] Ensure the sample is free of particulate matter.

-

GC Conditions:

-

Column: A capillary column suitable for amine analysis, such as an Agilent J&W DB-5ms or an Rtx-5 Amine column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Use a splitless injection to maximize sensitivity. Set the injector temperature to a value that ensures complete vaporization without degradation (e.g., 280 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of isomers with different boiling points.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 30) to a value that encompasses the molecular ion (m/z 232.37) and its fragments.

-

Data Analysis: Identify peaks corresponding to different isomers based on their retention times. Analyze the mass spectrum of each peak to confirm the molecular weight and identify characteristic fragment ions that can help distinguish between linear and branched structures.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of less volatile or thermally labile compounds. For polyamines like PEHA, which lack a strong UV chromophore, derivatization is often necessary to enable UV or fluorescence detection. Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be used.

-

Sample Preparation and Derivatization (for UV/Fluorescence Detection):

-

Dissolve a known amount of the PEHA sample in a suitable solvent.

-

Derivatize the amine groups using a labeling reagent such as dansyl chloride or benzoyl chloride.[8] This reaction is typically carried out under basic conditions.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of derivatized amines. For underivatized amines, specialized columns like mixed-mode or ion-exchange columns may be necessary.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation.[9]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV-Vis or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent. Alternatively, an ELSD or a mass spectrometer can be used.

-

-

Data Analysis: Correlate the retention times of the peaks with those of known standards of linear and branched PEHA isomers, if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of PEHA isomers. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms within the molecule.

-

¹H NMR: In the ¹H NMR spectrum of linear PEHA, the signals for the methylene (B1212753) protons will appear as complex multiplets in the aliphatic region (typically 2.5-3.0 ppm). The protons of the primary and secondary amine groups will appear as broad signals whose chemical shifts are dependent on the solvent and concentration. In branched isomers, the presence of tertiary amine groups will lead to different chemical environments for the adjacent methylene protons, resulting in distinct chemical shifts and coupling patterns compared to the linear isomer.

-

¹³C NMR: The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. For linear PEHA, the number of signals will correspond to the number of chemically non-equivalent carbon atoms in the repeating ethylene units. In branched isomers, the carbon atoms adjacent to the tertiary amine branching points will have characteristic chemical shifts that differ significantly from those in the linear chain.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) in D₂O

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Linear PEHA (Predicted) | -CH₂-NH-CH₂- | ~2.7-2.9 (m) | ~48-52 |

| H₂N-CH₂- | ~2.8 (t) | ~40 | |

| Tris(2-aminoethyl)amine (TREN) | N-(CH₂-)₃ | 2.52 (t) | 57.5 |

| -CH₂-NH₂ | 2.76 (t) | 39.1 |

Note: The ¹H NMR spectrum of TREN shows two distinct triplets, corresponding to the two different types of ethylene groups. This is a clear distinguishing feature from the more complex, overlapping multiplets expected for linear PEHA.

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), can differentiate between linear and branched isomers by analyzing their fragmentation patterns. Upon collision-induced dissociation, the precursor ions of different isomers will break apart in characteristic ways, producing a unique set of fragment ions. Linear polymers tend to undergo random backbone cleavage, while branched polymers often show preferential fragmentation at the branching points.

Conclusion

The characterization of linear and branched this compound isomers is a multifaceted task that requires a combination of synthetic strategies for isomer enrichment or isolation and a suite of advanced analytical techniques. GC-MS and HPLC are essential for the separation and quantification of individual isomers, while NMR spectroscopy and mass spectrometry provide detailed structural information for their unambiguous identification. For researchers and professionals in drug development, a thorough understanding and characterization of the specific PEHA isomers being used are critical to ensure product purity, consistency, and performance. This guide provides a foundational framework for approaching the characterization of these complex but highly valuable chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(2-aminoethyl)amine(4097-89-6) 1H NMR spectrum [chemicalbook.com]

- 4. Fractional distillation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Separation of Polyamines | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Chemical Structure and Conformational Analysis of Pentaethylenehexamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylenehexamine (PEHA) is a linear polyamine with a wide range of industrial applications, including as a curing agent for epoxy resins, a component in fuel additives, and in ion exchange resins. Its chemical behavior and reactivity are intrinsically linked to its three-dimensional structure and conformational flexibility. This technical guide provides a detailed overview of the chemical structure of this compound and explores its conformational landscape. While experimental data on the specific conformations of PEHA is limited, this document leverages findings from computational studies, particularly molecular dynamics simulations, and draws parallels with the known conformational preferences of similar long-chain polyamines to provide a comprehensive analysis. This guide also outlines a typical industrial synthesis pathway for PEHA and discusses the experimental and computational methodologies relevant to its structural analysis.

Chemical Structure of this compound

This compound is a hexadentate ligand, meaning it has six donor atoms capable of binding to a central metal atom. It is an organic compound composed of a ten-carbon chain with six nitrogen atoms. The structure consists of five ethylene (B1197577) (-CH2CH2-) units linked by four secondary amine (-NH-) groups, and the chain is terminated at both ends by primary amine (-NH2) groups.[1] Commercial grades of this compound are often a mixture of the linear isomer along with branched and cyclic isomers.[1]

Nomenclature and Identification

| Property | Value |

| IUPAC Name | N'-(2-(2-(2-(2-aminoethylamino)ethylamino)ethylamino)ethyl)ethane-1,2-diamine[2] |

| Common Name | This compound (PEHA) |

| CAS Number | 4067-16-7[2] |

| Molecular Formula | C10H28N6[2] |

| Molecular Weight | 232.37 g/mol [2] |

| Linear Formula | H2N(CH2CH2NH)5H |

| SMILES | NCCNCCNCCNCCNCCN |

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule's numerous single bonds (C-C, C-N) allow for rotation, leading to a vast number of possible spatial arrangements, or conformers. The stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain.

Theoretical Conformational States

Due to the long, flexible chain of PEHA, it can adopt a multitude of conformations in solution. The most stable conformations are generally those that minimize steric repulsion between adjacent ethylene and amine groups. This often results in a preference for a staggered arrangement around the C-C and C-N bonds, similar to what is observed in simple alkanes and amines. The presence of amine groups, however, introduces the possibility of intramolecular hydrogen bonding between the amine protons and the lone pairs of electrons on other nitrogen atoms. These interactions can stabilize certain folded conformations over more extended ones.

Computational Studies and Molecular Dynamics

A notable study investigated the clustering of PEHA in aqueous solutions using large-scale classical molecular dynamics (MD) simulations.[3][4] While the primary focus was on intermolecular aggregation, the principles and methodologies are directly applicable to the study of single-molecule conformations.

Experimental Protocol: Molecular Dynamics Simulation of this compound

-

System Setup: A simulation box is created containing a single PEHA molecule or a collection of molecules in a solvent, typically water, to mimic experimental conditions. The force field, which defines the potential energy of the system as a function of its atomic coordinates, is a critical choice. For polyamines like PEHA, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used.[4]

-

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes or geometries.

-

Equilibration: The system is then equilibrated under specific temperature and pressure conditions (e.g., NVT or NPT ensemble) to allow it to reach a stable state.

-

Production Run: Following equilibration, a long production simulation is run to generate a trajectory of the molecule's motion over time.

-

Analysis: The trajectory is analyzed to extract information about the conformational landscape of PEHA. This includes analyzing the distribution of dihedral angles, the radius of gyration (a measure of the molecule's compactness), and the presence of intramolecular hydrogen bonds.

Synthesis of this compound

The industrial production of this compound typically involves the reaction of smaller amine precursors. A common method is the reaction of ethylenediamine (B42938) or ethylene dichloride with ammonia (B1221849) at high temperatures and pressures.[5] This process results in a mixture of linear, branched, and cyclic polyethyleneamines, from which the linear PEHA is separated by distillation.[5]

Another patented industrial process involves the condensation of an amino compound in the presence of a catalyst, such as a Group IVB metal oxide.[6]

Industrial Synthesis Workflow

The following diagram illustrates a generalized workflow for the industrial synthesis of this compound.

Caption: A simplified workflow for the industrial synthesis of PEHA.

Signaling Pathways and Biological Interactions

The term "signaling pathways" is typically associated with biological processes. As an industrial chemical, this compound is not known to be directly involved in specific biological signaling pathways in the same way as endogenous molecules. However, due to its ability to bind metal ions and its polycationic nature, it can interact with biological macromolecules. For instance, linear polyamines have been studied for their ability to form complexes with DNA and siRNA, which is relevant to gene delivery applications.[7] The conformational flexibility of PEHA would play a crucial role in such interactions, allowing it to adapt its shape to bind effectively to the grooves of DNA.

Conclusion

This compound is a flexible linear polyamine with a rich conformational landscape. While detailed experimental characterization of its individual conformers is challenging and not extensively reported, computational methods like molecular dynamics simulations provide valuable insights into its structural dynamics. The understanding of its chemical structure and conformational preferences is essential for optimizing its use in various industrial applications and for exploring its potential in new areas such as drug delivery. Further research employing techniques like NMR spectroscopy and crystallography on PEHA and its derivatives would be invaluable in providing a more complete picture of its three-dimensional structure and behavior.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H28N6 | CID 19990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. EP0450710A1 - Selective production of this compound and hydroxyethyltriethylenetetramine - Google Patents [patents.google.com]

- 7. Synthesis of linear polyamines with different amine spacings and their ability to form dsDNA/siRNA complexes suitable for transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Pentaethylenehexamine (NMR, FTIR, Mass Spec)

Introduction

Pentaethylenehexamine (PEHA) is a linear polyamine with the chemical formula C₁₀H₂₈N₆.[1] Its structure consists of a ten-carbon chain with six nitrogen atoms, comprising two primary and four secondary amine groups. This hexadentate ligand is a yellowish liquid with a molar mass of 232.37 g/mol .[2][1] Due to its versatile chemical properties, PEHA finds applications in various fields, including as a curing agent for epoxy resins, an intermediate in the synthesis of corrosion inhibitors, and in the preparation of polyamidoamines. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation in these applications. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of PEHA. Due to the repetitive ethyleneamine units, the ¹H and ¹³C NMR spectra are expected to show overlapping signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PEHA is characterized by broad, overlapping multiplets in the aliphatic region, corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH- and -NH₂) protons. The chemical shifts are influenced by the nitrogen atoms and the solvent used. Based on data for structurally similar polyethyleneimines, the methylene protons adjacent to the amine groups are expected to resonate in the range of 2.5 - 3.0 ppm. The amine protons will likely appear as a broad signal that can exchange with deuterium (B1214612) in deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H₂N-CH ₂- | ~2.7 | Multiplet |

| -NH-CH ₂-CH ₂-NH₂ | ~2.8 | Multiplet |

| -NH-CH ₂-CH ₂-NH- | ~2.9 | Multiplet |

| H ₂N- & -NH - | Variable (Broad) | Singlet (broad) |

Note: These are estimated values based on related structures. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of PEHA will show signals for the methylene carbons. The chemical shifts are all in a relatively narrow range due to the similar chemical environments of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~40 |

| -NH-C H₂-CH₂-NH₂ | ~50 |

| -NH-C H₂-C H₂-NH- | ~48 |

Note: These are estimated values based on related structures. Actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in PEHA. The spectrum is dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3350 - 3250 | N-H Stretch (primary and secondary amines) | Medium-Strong, Broad |

| 2940 - 2830 | C-H Stretch (aliphatic) | Strong |

| 1590 - 1560 | N-H Bend (primary amine) | Medium |

| 1465 - 1450 | C-H Bend (scissoring) | Medium |

| 1130 - 1080 | C-N Stretch | Medium |

| 850 - 750 | N-H Wag (out-of-plane bend) | Broad |

Note: The protonated form of PEHA shows characteristic bands at approximately 810 cm⁻¹ (-NH₃⁺) and 768 cm⁻¹ (-NH₂⁺-).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of PEHA. Due to the presence of multiple nitrogen atoms, PEHA is readily protonated in soft ionization techniques like Electrospray Ionization (ESI).

Molecular Ion

In ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 233.2.[3]

Fragmentation Pattern

The fragmentation of PEHA in the mass spectrometer typically occurs via cleavage of the C-C and C-N bonds. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. This results in the formation of stable iminium ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 233.2 | [C₁₀H₂₉N₆]⁺ | [M+H]⁺ |

| 203.2 | [C₈H₂₃N₅]⁺ | Loss of CH₂=NH₂⁺ from the terminus |

| 188.2 | [C₈H₂₂N₄]⁺ | Cleavage of a terminal ethylenediamine (B42938) unit |

| 145.2 | [C₆H₁₇N₄]⁺ | Internal fragmentation |

| 102.1 | [C₄H₁₂N₃]⁺ | Internal fragmentation |

| 58.1 | [C₂H₆N₂]⁺ | Cleavage of an ethylenediamine unit |

| 44.1 | [CH₂=NHCH₃]⁺ | Alpha-cleavage with rearrangement |

| 30.1 | [CH₂=NH₂]⁺ | Alpha-cleavage at the primary amine |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] PEHA is soluble in water.

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher sample concentration (50-100 mg) and a greater number of scans will be required to obtain a good spectrum in a reasonable time.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[5]

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) :

-

As PEHA is a liquid, a neat sample can be analyzed using a liquid cell or by placing a drop of the sample between two KBr or NaCl plates to form a thin film.[6]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, containing a small amount of a weak acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

-

-

Fragmentation Analysis (MS/MS) :

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment.

-

Select the protonated molecular ion (m/z 233.2) as the precursor ion.

-

Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

-

Acquire the product ion spectrum.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C10H28N6 | CID 19990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Comprehensive Technical Guide to the Solubility of Pentaethylenehexamine in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylenehexamine (PEHA) is a versatile linear polyamine with a wide range of applications in industrial and pharmaceutical fields. Its utility as an epoxy curing agent, a chelating agent, and a building block in the synthesis of more complex molecules is well-established. A fundamental understanding of its solubility in various solvent systems is paramount for its effective use in chemical synthesis, formulation development, purification processes, and drug delivery systems.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a diverse array of aqueous and organic solvents. The information presented herein is intended to be a valuable resource for researchers and professionals, enabling informed decisions regarding solvent selection, experimental design, and process optimization. This document summarizes available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Chemical Formula | C₁₀H₂₈N₆ |

| Molecular Weight | 232.37 g/mol |

| Appearance | Yellowish liquid |

| Odor | Ammonia-like |

| Density | Approximately 0.95 g/mL at 25 °C |

| Boiling Point | 350 - 390 °C at 1 atm[1] |

| Melting Point | -35 °C |

| Flash Point | >230 °F (>112 °C) |

Solubility of this compound

The solubility of a substance is governed by the principle of "like dissolves like." The molecular structure of this compound, characterized by a flexible aliphatic backbone and multiple primary and secondary amine functional groups, imparts a high degree of polarity. These amine groups are capable of forming strong hydrogen bonds with protic solvents and engaging in dipole-dipole interactions with other polar molecules. Consequently, PEHA exhibits high solubility in polar solvents, particularly water and short-chain alcohols, and limited solubility in nonpolar hydrocarbon solvents.

Aqueous Solubility

This compound is highly soluble in water. The numerous amine functionalities readily form hydrogen bonds with water molecules, leading to complete miscibility or very high solubility.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 500[2][3][4][5][6] |

| Water | 21.1 (70 °F) | ≥ 100,000 (≥ 100 mg/mL)[7] |

| Water | 25 | 733.96[1] |

Organic Solvent Solubility

This compound demonstrates a wide range of solubilities in organic solvents, correlating strongly with the polarity of the solvent. It is generally very soluble in polar protic and aprotic solvents and shows decreasing solubility as the solvent becomes less polar.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Polar Protic Solvents | ||

| Methanol | 25 | 94.61[1] |

| Ethanol | 25 | 17.62[1] |

| Isopropanol | 25 | 3.42[1] |

| n-Propanol | 25 | 11.29[1] |

| n-Butanol | 25 | 6.04[1] |

| Isobutanol | 25 | 4.57[1] |

| sec-Butanol | 25 | 3.15[1] |

| n-Pentanol | 25 | 3.19[1] |

| Isopentanol | 25 | 2.52[1] |

| n-Hexanol | 25 | 3.47[1] |

| n-Octanol | 25 | 1.33[1] |

| Ethylene Glycol | 25 | 100.08[1] |

| Propylene Glycol | 25 | 44.35[1] |

| 2-Methoxyethanol | 25 | 65.8[1] |

| 2-Ethoxyethanol | 25 | 22.93[1] |

| 1-Methoxy-2-propanol | 25 | 20.21[1] |

| Acetic Acid | 25 | 135.47[1] |

| Formic Acid | 25 | 619.73[1] |

| Formamide | 25 | 360.16[1] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 25 | 136.26[1] |

| N-Methyl-2-pyrrolidone (NMP) | 25 | 123.22[1] |

| Dimethylformamide (DMF) | 25 | 40.45[1] |

| Dimethylacetamide (DMAc) | 25 | 36.08[1] |

| Acetonitrile | 25 | 1.86[1] |

| Acetone | 25 | 1.6[1] |

| 2-Butanone (MEK) | 25 | 1.94[1] |

| 2-Pentanone | 25 | 1.34[1] |

| Cyclohexanone | 25 | 8.85[1] |

| Cyclopentanone | 25 | 15.19[1] |

| Tetrahydrofuran (THF) | 25 | 10.43[1] |

| 1,4-Dioxane | 25 | 4.75[1] |

| Pyridine | 25 | 7.05[1] |

| gamma-Butyrolactone | 25 | 38.46[1] |

| Nonpolar Solvents | ||

| Toluene | 25 | 0.55[1] |

| m-Xylene | 25 | 0.43[1] |

| p-Xylene | 25 | 0.37[1] |

| Chloroform | 25 | 5.92[1] |

| Dichloromethane | 25 | 5.92[1] |

| 1,2-Dichloroethane | 25 | 3.7[1] |

| Chlorobenzene | 25 | 1.28[1] |

| Diethyl Ether | 25 | 0.83[1] |

| Cyclopentyl methyl ether | 25 | 4.12[1] |

| Ethyl Acetate | 25 | 2.09[1] |

| Methyl Acetate | 25 | 2.16[1] |

| n-Propyl Acetate | 25 | 1.86[1] |

| Isopropyl Acetate | 25 | 1.06[1] |

| n-Butyl Acetate | 25 | 2.46[1] |

| Isobutyl Acetate | 25 | 0.96[1] |

| Ethyl Formate | 25 | 9.28[1] |

| Dimethyl Carbonate | 25 | 3.67[1] |

| Anisole | 25 | 0.64[1] |

| n-Hexane | 25 | 0.23[1] |

| Cyclohexane | 25 | 0.7[1] |

| n-Heptane | 25 | 0.61[1] |

| n-Octane | 25 | 0.22[1] |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the determination of the solubility of this compound, a liquid amine, in various solvents. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

This compound (analytical grade or higher)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or TCD) and column, or a high-performance liquid chromatograph (HPLC) with an appropriate detector and column.

-

Centrifuge (optional)

Experimental Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of glass vials or flasks. The goal is to create a heterogeneous mixture with a visible excess of the solute (PEHA).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24-48 hours. Preliminary studies may be necessary to determine the optimal equilibration time for each solvent system.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for the complete separation of the undissolved PEHA from the saturated solution.

-

Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-droplets of undissolved PEHA.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with a suitable solvent (this may be the same solvent used for the solubility determination or another solvent in which both PEHA and the initial solvent are miscible and which is suitable for the analytical technique).

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

-

Data Reporting:

-

Report the average solubility value from at least three replicate experiments for each solvent and temperature, along with the standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

This compound Solubility and Solvent Polarity

Caption: PEHA solubility vs. solvent polarity.

Conclusion

This compound is a highly polar molecule that exhibits excellent solubility in water and other polar solvents, with diminishing solubility in solvents of decreasing polarity. The quantitative data and experimental protocols provided in this technical guide offer a solid foundation for its application in research, development, and industrial processes. For applications requiring precise solubility data under specific conditions not covered here, the isothermal shake-flask method provides a reliable and robust experimental approach for its determination. A thorough understanding of the solubility characteristics of this compound is a critical factor in leveraging its full potential in various scientific and industrial endeavors.

References

- 1. scent.vn [scent.vn]

- 2. 五乙烯六胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. 五乙烯六胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. 五乙烯六胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound technical grade 4067-16-7 [sigmaaldrich.com]

- 6. This compound CAS#: 4067-16-7 [m.chemicalbook.com]

- 7. This compound | C10H28N6 | CID 19990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Pentaethylenehexamine

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentaethylenehexamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PEHA), a linear aliphatic amine with the chemical formula C₁₀H₂₈N₆, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of corrosion inhibitors, epoxy curing agents, and in materials science for surface functionalization.[1] A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of PEHA, including its stability limits and decomposition products. The information presented herein is synthesized from publicly available data and scientific literature on PEHA and structurally related polyethyleneamines.

Thermal Properties of this compound

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₈N₆ | [2] |

| Molecular Weight | 232.37 g/mol | [2] |

| Appearance | Yellowish, viscous liquid | [2] |

| Odor | Ammonia-like | [2] |

| Boiling Point | 340 °C (decomposes) | |

| Melting Point | -40 °C | |

| Flash Point | >113 °C (closed cup) | [3] |

| Autoignition Temperature | ~360 °C | [4] |

Table 2: Thermal Decomposition Data (Derived from Related Polyethyleneamines)

| Parameter | Observation | Source(s) |

| Decomposition Onset | Expected to be >200 °C | [5] |

| Decomposition Range | Broad, from approximately 200 °C to over 500 °C | [6][7] |

| Major Mass Loss Region | Anticipated between 300 °C and 500 °C | [6][7] |

| Gaseous Products | Ammonia, CO₂, aliphatic amine fragments, pyrazines, pyridines, pyrroles | [8][9][10] |

| Residue | Minimal, suggesting near-complete decomposition | [9] |

Experimental Protocols for Thermal Analysis

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of chemical compounds. The following sections outline standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to a liquid amine like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

-

Instrumentation: A thermogravimetric analyzer coupled with an evolved gas analysis system such as a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) is recommended for identifying the decomposition products.

-

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Accurately weigh approximately 5-10 mg of the liquid sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates may be used for kinetic studies.

-

Temperature Range: Ambient to 800 °C, or until no further mass loss is observed.

-

Atmosphere:

-

Inert: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to characterize thermal decomposition.

-

Oxidative: Air or a mixture of oxygen and nitrogen at a flow rate of 20-50 mL/min to study thermo-oxidative decomposition.

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages. Evolved gas analysis by FTIR or MS provides identification of the gaseous decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

-

Experimental Conditions:

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: Sub-ambient (e.g., -60 °C) to a temperature just below the onset of decomposition as determined by TGA.

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the Thermal Analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

Based on the pyrolysis studies of related polyethyleneimines, a plausible decomposition pathway for this compound under inert conditions is proposed. The decomposition is likely initiated by the cleavage of C-N and C-C bonds, leading to the formation of smaller amine fragments and radicals. These intermediates can then undergo cyclization and aromatization reactions to form a variety of heterocyclic compounds.

Caption: Proposed Thermal Decomposition Pathway for this compound.

Discussion of Thermal Stability and Decomposition

This compound is a relatively stable organic compound at ambient temperatures. However, upon heating, it will undergo thermal decomposition. The autoignition temperature is reported to be around 360 °C, indicating that in the presence of an oxidant, it will spontaneously ignite at this temperature.[4] In an inert atmosphere, decomposition is expected to begin at a lower temperature, likely above 200 °C, as suggested by data on similar polyethyleneamines like Tetraethylenepentamine (TEPA).[5]

The decomposition process is complex and likely proceeds through a free-radical mechanism involving the scission of C-N and C-C bonds. This initial fragmentation would produce a variety of smaller, volatile amine fragments, such as ethylenediamine (B42938) (EDA) and diethylenetriamine (B155796) (DETA), as well as highly reactive alkyl and amine radicals.[10]

These primary decomposition products can then undergo further reactions. Intramolecular and intermolecular cyclization of the amine fragments is a probable route to the formation of heterocyclic compounds. For instance, the cyclization of ethylenediamine fragments can lead to the formation of piperazine. Further reactions, including dehydrogenation and recombination of radicals, can result in the formation of aromatic heterocyclic compounds such as pyrazines, pyrroles, and imidazoles.[10] The presence of multiple amine groups in the PEHA backbone provides numerous sites for these reactions to occur, leading to a complex mixture of decomposition products. Deamination reactions, leading to the release of ammonia, are also expected to be a significant part of the decomposition process.[8]

In an oxidative environment, the decomposition mechanism will be further complicated by reactions with oxygen. This will lead to the formation of oxidized products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), in addition to the products formed under inert conditions.[11]

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating at elevated temperatures. While specific quantitative TGA and DSC data for the pure compound are scarce in the public domain, analysis of related polyethyleneamines provides valuable insights into its expected behavior. The decomposition of PEHA is a complex process that yields a variety of smaller amine fragments and heterocyclic compounds through a free-radical mechanism. For applications involving the use of PEHA at high temperatures, it is crucial to consider its decomposition profile to ensure process safety and control the formation of potentially hazardous byproducts. Further detailed experimental studies employing techniques such as TGA-MS and Pyrolysis-GC-MS are warranted to fully elucidate the thermal decomposition kinetics and mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Technical Guide: The Reaction of Pentaethylenehexamine with Acids to Form Ammonium Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentaethylenehexamine (PEHA) is a linear polyamine with the formula C₁₀H₂₈N₆, consisting of a ten-carbon backbone interspersed with six nitrogen atoms.[1][2] Its structure, featuring two primary and four secondary amine groups, makes it a potent organic base and a versatile building block in numerous chemical applications.[2] The fundamental reactivity of PEHA is characterized by the Lewis basicity of its six amine groups, which readily react with acids in exothermic proton-transfer reactions to form ammonium (B1175870) salts.[3][4]

This reaction is pivotal in various fields. In materials science, it's used to modify surfaces and prepare catalysts.[5] For drug development professionals, understanding this acid-base chemistry is crucial, particularly in the field of non-viral gene delivery. The protonated, polycationic form of PEHA can electrostatically bind to negatively charged nucleic acids like DNA and RNA, condensing them into nanoparticles known as "polyplexes" for cellular delivery.[6][7]

This technical guide provides an in-depth examination of the reaction between PEHA and various acids, offering detailed experimental protocols, characterization data, and a discussion of its application in forming gene delivery vectors.

Core Reaction Principles: Protonation of PEHA